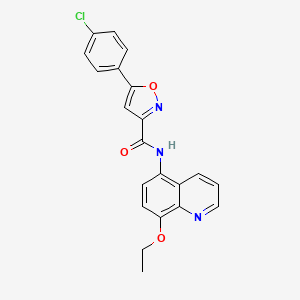![molecular formula C25H22FN5O B11315033 4-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11315033.png)
4-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide implique généralement plusieurs étapes :
Formation du cycle pyrimidine : Le cycle pyrimidine est synthétisé par réaction de matières premières appropriées dans des conditions contrôlées.
Introduction de l’atome de fluor : L’atome de fluor est introduit par une réaction de fluoration, souvent à l’aide de réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou des agents de fluoration similaires.
Réactions de couplage : La dernière étape consiste à coupler le cycle pyrimidine au groupe benzamide par une série de réactions, notamment des réactions d’amination et de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela inclut l’utilisation de techniques de criblage à haut débit et de méthodes de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide
- 4-Fluoro-N-[4-({[2-(méthylamino)-4-quinazolinyl]amino}méthyl)phényl]benzamide
- Benzamide, N-(4-fluorophényl)-3-bromo-
Unicité
Le 4-fluoro-N-[4-({6-méthyl-2-[(4-méthylphényl)amino]pyrimidin-4-yl}amino)phényl]benzamide est unique en raison de ses caractéristiques structurales spécifiques, notamment la présence d’un atome de fluor et d’un cycle pyrimidine. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C25H22FN5O |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-fluoro-N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22FN5O/c1-16-3-9-22(10-4-16)30-25-27-17(2)15-23(31-25)28-20-11-13-21(14-12-20)29-24(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31) |
Clé InChI |
WEJCSHZURVHLTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11314959.png)
![2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B11314966.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314967.png)
![7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314969.png)
![N-(4-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314973.png)

![3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314993.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B11314998.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11315005.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315013.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11315017.png)
![2-(2-bromophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315021.png)
![N-{4-[(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11315032.png)
![N-(2-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11315035.png)
